molecular formula C6H10O B074856 2,2-Dimethylcyclobutan-1-one CAS No. 1192-14-9

2,2-Dimethylcyclobutan-1-one

Cat. No.: B074856
CAS No.: 1192-14-9
M. Wt: 98.14 g/mol
InChI Key: DOPFCVBSOPCWAQ-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclobutan-1-one is an organic compound with the molecular formula C₆H₁₀O It is a cyclobutanone derivative characterized by the presence of two methyl groups attached to the second carbon of the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclobutan-1-one can be synthesized through several methods, with the most common being the [2+2] cycloaddition reaction. This reaction involves the combination of alkenes or alkynes with suitable reagents under specific conditions to form the cyclobutane ring. For instance, the reaction of sodium methoxide with trimethylchlorosilane can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of zinc chloride as a catalyst in the reaction of chlorinated hydrocarbons or alkynes. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 2,2-Dimethylcyclobutan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylcyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2,2-dimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5(6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPFCVBSOPCWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336621
Record name 2,2-Dimethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-14-9
Record name 2,2-Dimethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclobutan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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